molecular formula C10H18O3 B14437644 tert-Butyl 4-methyl-2-oxopentanoate CAS No. 75716-87-9

tert-Butyl 4-methyl-2-oxopentanoate

Cat. No.: B14437644
CAS No.: 75716-87-9
M. Wt: 186.25 g/mol
InChI Key: IPRZICNDWOSMIL-UHFFFAOYSA-N
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Description

tert-Butyl 4-methyl-2-oxopentanoate: is an organic compound with the molecular formula C10H18O3. It is an ester derived from 4-methyl-2-oxopentanoic acid and tert-butanol. This compound is often used in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-methyl-2-oxopentanoate can be synthesized through the esterification of 4-methyl-2-oxopentanoic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-methyl-2-oxopentanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 4-methyl-2-oxopentanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: this compound is utilized in the development of drug candidates and active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable component in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed in the formulation of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of tert-Butyl 4-methyl-2-oxopentanoate involves its reactivity as an ester. In chemical reactions, the ester group can undergo hydrolysis, transesterification, or other transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 4-methyl-3-oxopentanoate
  • Methyl 4-methyl-2-oxopentanoate
  • Ethyl 4-methyl-2-oxopentanoate

Comparison: tert-Butyl 4-methyl-2-oxopentanoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and stability to the molecule. This makes it less prone to hydrolysis compared to its methyl and ethyl counterparts. Additionally, the tert-butyl group can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

CAS No.

75716-87-9

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

tert-butyl 4-methyl-2-oxopentanoate

InChI

InChI=1S/C10H18O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7H,6H2,1-5H3

InChI Key

IPRZICNDWOSMIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C(=O)OC(C)(C)C

Origin of Product

United States

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